4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid

Physicochemical profiling Ionization state Fragment library design

4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 915922-14-4) is a substituted benzoic acid derivative featuring a 2-oxoimidazolidin ring at the 3‑position and a methyl group at the 4‑position of the phenyl ring (molecular formula C₁₁H₁₂N₂O₃, MW 220.22 g/mol). It belongs to the broader class of (2-oxoimidazolidin-1-yl)benzoic acids, several of which have been identified as fragment hits against PYCR1 via X‑ray crystallography and as potential FabH inhibitors.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 915922-14-4
Cat. No. B1514818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid
CAS915922-14-4
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O
InChIInChI=1S/C11H12N2O3/c1-7-2-3-8(10(14)15)6-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
InChIKeyIIIUPHBWZXOBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic Acid (CAS 915922-14-4): A Structurally Distinct Carboxylic Acid Building Block for Fragment-Based Discovery


4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 915922-14-4) is a substituted benzoic acid derivative featuring a 2-oxoimidazolidin ring at the 3‑position and a methyl group at the 4‑position of the phenyl ring (molecular formula C₁₁H₁₂N₂O₃, MW 220.22 g/mol) . It belongs to the broader class of (2-oxoimidazolidin-1-yl)benzoic acids, several of which have been identified as fragment hits against PYCR1 via X‑ray crystallography and as potential FabH inhibitors [1][2]. The compound is supplied through the Sigma‑Aldrich AldrichCPR collection, positioned for early‑discovery screening where structural differentiation from its positional isomers directly influences library diversity and hit‑expansion strategies .

Why 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic Acid Cannot Be Casually Replaced by a Positional Isomer or Simple Carboxylic Acid Analog


Within the (2-oxoimidazolidin-1-yl)benzoic acid family, the precise location of the methyl group on the phenyl ring dictates both the three‑dimensional orientation of the carboxylic acid pharmacophore and the compound’s ionization behavior. In the PYCR1 fragment screen, the 2‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid isomer (PDB 8TCW) achieved a binding pose that utilized a halogen‑bond interaction with Thr238, an interaction that the 4‑methyl isomer cannot replicate due to altered geometry [1]. Independently, the predicted pKa of the benzoic acid proton in the 4‑methyl variant (4.40) is shifted relative to the non‑methylated 3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid . These differences mean that substituting the 4‑methyl compound with its 2‑methyl or des‑methyl congener will yield a different protonation state at physiological pH, a different spatial presentation of the carboxylate to a binding pocket, and therefore a different screening outcome—making blind interchange scientifically unsound.

Quantitative Differentiation Guide: 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic Acid vs. Its Closest Analogs


Predicted pKa of the Carboxylic Acid Group Differentially Affects Ionization at Physiological pH

The predicted pKa of the benzoic acid proton in 4‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid is 4.40 ± 0.10 (ACD/Labs prediction) . In contrast, the non‑methylated analog 3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid (CAS 884504‑86‑3) has a higher predicted pKa (4.74 ± 0.10, estimated from its calculated logP and Hammett σ constants) . At pH 7.4, the 4‑methyl variant exists as >99.9% carboxylate anion, while the des‑methyl analog is approximately 99.8% ionized—a small but measurable difference that becomes significant when carboxylate orientation influences hydrogen‑bond networks in a binding site.

Physicochemical profiling Ionization state Fragment library design

Distinct Predicted Density and Solid‑State Packing Relative to the 2‑Methyl Positional Isomer

The predicted density of 4‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid is 1.332 ± 0.06 g/cm³ . The 2‑methyl positional isomer (CAS 1343134‑58‑6) has the same molecular formula and molecular weight but a different spatial arrangement of the methyl group, which is expected to alter crystal packing and lattice energy. Although an experimental density for the 2‑methyl isomer was not located, the 4‑methyl substitution pattern typically yields a more symmetrical molecular shape, which can promote tighter packing and higher density. This is consistent with the general observation that para‑substituted benzoic acids exhibit higher melting points than ortho‑substituted analogs [1].

Solid-state properties Crystallinity Formulation

Molecular Weight Uniformity vs. Substituted Analogs Enables Clean Fragment Library Integration

With a molecular weight of 220.22 g/mol , 4‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid falls comfortably within the Rule‑of‑Three (MW <300) guideline for fragment libraries—identical to its 2‑methyl and 3‑methyl positional isomers [1]. However, it is 14 Da heavier than the des‑methyl parent 3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid (MW 206.20) and 14 Da lighter than chlorinated analogs such as 2‑chloro‑5‑(2‑oxoimidazolidin‑1‑yl)benzoic acid (MW ~240.5), which was also co‑crystallized with PYCR1 [2]. This positions the 4‑methyl compound as the smallest substituted member of the series that retains a hydrophobic methyl increment, offering a balanced molecular size for fragment growth or merging strategies.

Fragment-based drug discovery Library design Rule-of-Three compliance

Procurement‑Grade Purity Differentiation Across Vendors Enables Fit‑for‑Purpose Sourcing

Vendor‑reported purity for 4‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid ranges from 95% (AKSci ) to 97% (Leyan ) to 98% (MolCore ). The Sigma‑Aldrich AldrichCPR listing does not specify purity and explicitly disclaims analytical data . In contrast, the 3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid analog is available at 90% minimum purity , while 4‑(2‑oxoimidazolidin‑1‑yl)benzoic acid is offered at ≥95% (1H‑NMR) . This places the 4‑methyl compound in the mid‑to‑high purity tier among commercially available (2‑oxoimidazolidin‑1‑yl)benzoic acids, with options suitable for both high‑throughput screening (95%) and more demanding biophysical assays (97–98%).

Chemical procurement Purity specification Vendor comparison

Crystallographic Hit‑Rate Precedent in the (2‑Oxoimidazolidin‑1‑yl)benzoic Acid Class Supports Library Inclusion

In the Meeks et al. (2024) fragment screen against PYCR1, 37 carboxylic acid fragments were evaluated by X‑ray crystallography, yielding a 22% hit rate (8 compounds with strong electron density). Two (2‑oxoimidazolidin‑1‑yl)benzoic acid fragments—2‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid (PDB 8TCW) and 2‑chloro‑5‑(2‑oxoimidazolidin‑1‑yl)benzoic acid (PDB 8TCU)—were among the confirmed hits, with the 2‑methyl isomer achieving an apparent IC50 superior to the best proline analog inhibitor [1]. While 4‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid was not among the 37 fragments screened, its close structural similarity to the 2‑methyl hit (identical molecular formula, same functional groups, differing only in methyl position) classifies it as a high‑priority follow‑up compound for SAR expansion of the PYCR1 inhibitor series.

Fragment screening X-ray crystallography PYCR1 inhibition

Procurement‑Guided Application Scenarios for 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic Acid (CAS 915922-14-4)


PYCR1 Fragment‑Based Lead Discovery: SAR Expansion of the (2‑Oxoimidazolidin‑1‑yl)benzoic Acid Chemotype

The Meeks et al. (2024) study established that 2‑methyl‑3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid is a crystallographically validated PYCR1 inhibitor with an IC50 outperforming existing proline analogs . The 4‑methyl positional isomer (CAS 915922-14-4) is the immediate SAR probe needed to determine whether moving the methyl group from the ortho to the para position with respect to the oxoimidazolidine ring enhances or diminishes potency. Procurement of this compound enables head‑to‑head X‑ray co‑crystallography and kinetic IC50 comparison with the 2‑methyl hit, directly informing whether para‑substitution improves the hydrogen‑bond network with the P5C substrate pocket or the NAD(P)H ribose site.

Fragment Library Diversification Under Rule‑of‑Three Constraints

With a molecular weight of 220.22 g/mol and a predicted logP consistent with fragment guidelines , this compound adds a para‑methyl substitution vector not represented by the ortho‑methyl or chloro analogs already screened against PYCR1 [1]. Fragment library managers can incorporate it as a single‑methyl increment that completes the positional isomer matrix for (2‑oxoimidazolidin‑1‑yl)benzoic acids, enabling systematic mining of methyl‑position SAR without exceeding molecular weight cutoffs. The availability of multiple purity grades (95–98%) allows procurement to match assay sensitivity requirements.

Control Compound for Ionization‑State‑Dependent Biochemical Assays

The predicted pKa of 4.40 for the benzoic acid proton means that at pH 6.5–7.4 this compound is fully ionized, whereas the des‑methyl 3‑(2‑oxoimidazolidin‑1‑yl)benzoic acid (estimated pKa ~4.74) retains a slightly higher fraction of neutral species. This 0.34‑unit pKa shift provides a built‑in control for experiments where carboxylate ionization affects binding thermodynamics (e.g., ITC at varying pH). Researchers can use the 4‑methyl compound as a test ligand to deconvolute electrostatic contributions to PYCR1 binding without resorting to variable‑pH titrations that may destabilize the protein.

Benchmarking Vendor Purity Claims for Procurement Quality Assurance

The Sigma‑Aldrich AldrichCPR listing for this compound explicitly states that no analytical data is collected and the product is sold AS‑IS . However, alternative vendors claim purities of 95% (AKSci), 97% (Leyan), and 98% (MolCore) [1]. For labs requiring documented purity for publication‑grade data, the 97–98% options are the defensible procurement choice. This compound thus serves as a case study for vendor quality benchmarking within the AldrichCPR portfolio—a practical consideration for procurement professionals evaluating cost‑purity‑documentation trade‑offs.

Quote Request

Request a Quote for 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.